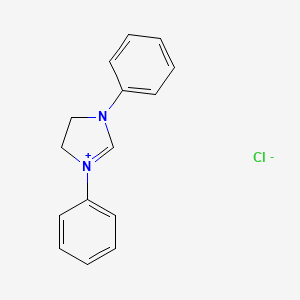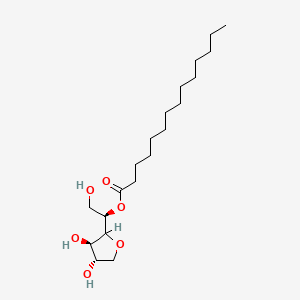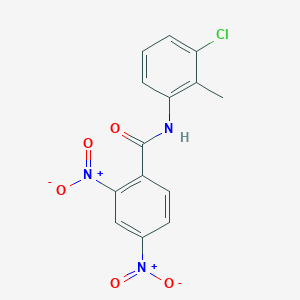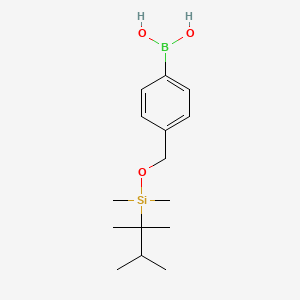
1,3-Diphenylimidazoliniumchlorid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenylimidazoliniumchlorid is an organic compound belonging to the class of imidazolium salts It is characterized by the presence of two phenyl groups attached to the nitrogen atoms of the imidazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenylimidazoliniumchlorid can be synthesized through several methods. One common approach involves the reaction of 1,3-diphenylimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination process, and advanced purification techniques are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenylimidazoliniumchlorid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolium-based cations with different oxidation states.
Reduction: Reduction reactions can convert this compound into its corresponding imidazole derivative.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles, leading to the formation of new imidazolium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, and various alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazolium salts, imidazole derivatives, and other functionalized organic compounds.
Scientific Research Applications
1,3-Diphenylimidazoliniumchlorid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other imidazolium-based compounds and as a catalyst in organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Diphenylimidazoliniumchlorid involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to alterations in cellular functions. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of enzyme activities and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylimidazole: A precursor to 1,3-Diphenylimidazoliniumchlorid, it shares similar structural features but lacks the chloride ion.
1,3-Dimethylimidazolium Chloride: Another imidazolium salt with methyl groups instead of phenyl groups, used in similar applications.
1,3-Diphenylimidazolium Bromide: Similar to this compound but with a bromide ion instead of chloride.
Uniqueness
This compound is unique due to its specific combination of phenyl groups and chloride ion, which imparts distinct chemical and physical properties
Properties
CAS No. |
2522-21-6 |
|---|---|
Molecular Formula |
C15H15ClN2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
1,3-diphenyl-4,5-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C15H15N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h1-10,13H,11-12H2;1H/q+1;/p-1 |
InChI Key |
RARAVFMDPDCNPW-UHFFFAOYSA-M |
Canonical SMILES |
C1C[N+](=CN1C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14141563.png)
![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)


![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)




![1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14141619.png)
![5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B14141631.png)

